5-amino-3-ethylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
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Overview
Description
5-amino-3-ethylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable target for research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-3-ethylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one can be achieved through various synthetic routes. One common method involves the reaction of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides under basic conditions. This reaction proceeds through a regioselective pathway to yield the desired triazolopyrimidine derivative . Another method involves the use of a dicationic molten salt as a catalyst, which facilitates the reaction under solvent-free conditions or in ethanol, resulting in high yields .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and green solvents is preferred to minimize the environmental impact. The catalyst can be recovered and reused, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 5-amino-3-ethylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrazonoyl chlorides, bases such as sodium hydroxide, and oxidizing agents like hydrogen peroxide. The reaction conditions typically involve moderate temperatures and solvent systems like ethanol or water .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazolopyrimidine scaffold .
Scientific Research Applications
5-amino-3-ethylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an anticancer agent due to its ability to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . Additionally, it has shown promise as an antimicrobial and anti-inflammatory agent . In the field of materials science, triazolopyrimidines are explored for their potential use in organic electronics and as catalysts in various chemical reactions .
Mechanism of Action
The mechanism of action of 5-amino-3-ethylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of CDK2, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .
Comparison with Similar Compounds
5-amino-3-ethylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one can be compared with other triazolopyrimidine derivatives, such as 1,2,4-triazole-containing scaffolds and pyrazolopyrimidines. These compounds share similar structural features but differ in their biological activities and applications. For example, 1,2,4-triazole derivatives are known for their antifungal and anticancer properties, while pyrazolopyrimidines are studied for their potential as kinase inhibitors .
Similar Compounds
- 1,2,4-triazole
- Pyrazolopyrimidine
- 3-amino-1,2,4-triazole
Properties
IUPAC Name |
5-amino-3-ethylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5OS/c1-2-14-7-11-10-6-9-5(13)3-4(8)12(6)7/h3H,2,8H2,1H3,(H,9,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIMOJJNWVRNOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NNC2=NC(=O)C=C(N21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NNC2=NC(=O)C=C(N21)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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